molecular formula C26H22N6O2S B2767170 N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-34-6

N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2767170
CAS No.: 872988-34-6
M. Wt: 482.56
InChI Key: GLNBJBHLPDKEDU-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetic organic compound known for its diverse applications in various scientific fields. Its unique structural components make it a valuable subject of study in medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves a multi-step process. Starting from basic precursors, the process includes key steps such as nucleophilic substitution, cyclization, and amide bond formation. The reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized to increase yield and purity. Techniques such as continuous flow synthesis may be employed, ensuring a steady and controlled reaction environment. The use of automated reactors and in-line purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides and sulfones.

  • Reduction: The compound can be reduced using agents such as lithium aluminum hydride, yielding corresponding amines.

  • Substitution: Various substitution reactions can be performed, especially on the naphthalen-1-ylamino and benzamide moieties, using reagents like halides or organometallics.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Conditions may range from mild (room temperature) to harsh (reflux conditions), depending on the specific reaction being performed.

Major Products:

Scientific Research Applications

N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide finds applications in multiple scientific domains:

  • Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

  • Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects is closely related to its ability to interact with molecular targets such as enzymes, receptors, or DNA. By binding to these targets, it can modulate biochemical pathways, inhibit or activate specific proteins, and induce changes in cellular function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its distinctive triazolopyridazinyl and naphthalen-1-ylamino motifs, which contribute to its specific reactivity and applications. Similar compounds might include:

  • Benzamides: Commonly used in medicinal chemistry for their diverse biological activities.

  • Triazolopyridazines: Known for their roles in drug discovery and development.

  • Naphthalen-1-yl derivatives: Valued for their aromatic properties and stability.

Conclusion

This compound is a compound of significant interest across multiple scientific disciplines

Properties

IUPAC Name

N-[2-[6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S/c33-24(28-21-12-6-10-18-7-4-5-11-20(18)21)17-35-25-14-13-22-29-30-23(32(22)31-25)15-16-27-26(34)19-8-2-1-3-9-19/h1-14H,15-17H2,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNBJBHLPDKEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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